molecular formula C26H21N3O4S B6570566 butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-49-9

butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6570566
CAS No.: 1021251-49-9
M. Wt: 471.5 g/mol
InChI Key: VDWOIEIEZKCJLD-CYVLTUHYSA-N
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Description

Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound known for its significant applications in medicinal chemistry and materials science. This molecule's structure is defined by the presence of multiple functional groups, including an ester, a thiazole ring, and a chromen-3-yl moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves multi-step organic synthesis. One common route starts with the preparation of the core structure, which involves forming the chromone and thiazole rings. Subsequent steps may include the selective functionalization of these rings to introduce the cyano and amino groups, followed by esterification to attach the butyl group.

Industrial Production Methods: Industrial production often scales these synthetic steps to optimize yield and purity. This may involve the use of high-efficiency catalytic systems, controlled reaction environments to prevent side reactions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate undergoes various chemical reactions:

  • Oxidation: : May involve the chromone moiety.

  • Reduction: : Possible at the cyano group.

  • Substitution: : Common on the aromatic rings and the thiazole ring.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic agents such as alkoxides or halides in the presence of a base.

Major Products: The major products vary based on the reaction type, but typically include derivatives with modified functional groups that enhance the molecule's properties for specific applications.

Scientific Research Applications

Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate has a wide range of applications:

  • Chemistry: : As a precursor in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as an inhibitor in enzymatic reactions.

  • Medicine: : Investigated for its anticancer properties and as a part of drug design.

  • Industry: : Used in the development of advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of biological pathways. The chromone and thiazole rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is compared with compounds like:

  • Coumarin derivatives: : Similar in the chromone ring but may lack thiazole ring functionality.

  • Thiazole-based compounds: : Share thiazole ring but differ in additional functional groups.

This compound's uniqueness lies in its specific combination of functional groups, which grants it distinctive properties and a diverse range of applications.

Properties

IUPAC Name

butyl 4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-2-3-12-32-25(30)17-8-10-20(11-9-17)28-15-19(14-27)24-29-22(16-34-24)21-13-18-6-4-5-7-23(18)33-26(21)31/h4-11,13,15-16,28H,2-3,12H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWOIEIEZKCJLD-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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